molecular formula C8H13NO B12093813 (3R)-3-cyclopentyl-3-hydroxy-propanenitrile

(3R)-3-cyclopentyl-3-hydroxy-propanenitrile

Cat. No.: B12093813
M. Wt: 139.19 g/mol
InChI Key: RNCFMUGYSVLAHZ-MRVPVSSYSA-N
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Description

(3R)-3-cyclopentyl-3-hydroxy-propanenitrile is an organic compound with the molecular formula C8H13NO It is characterized by a cyclopentyl group attached to a hydroxy-propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile can be achieved through several methods. One common approach involves the reaction of cyclopentanone with a suitable cyanohydrin reagent under basic conditions. The reaction typically proceeds as follows:

  • Cyclopentanone is reacted with hydrogen cyanide (HCN) in the presence of a base such as sodium hydroxide (NaOH) to form the corresponding cyanohydrin.
  • The cyanohydrin is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-cyclopentyl-3-hydroxy-propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Cyclopentyl ketone or cyclopentyl carboxylic acid.

    Reduction: Cyclopentyl amine.

    Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-cyclopentyl-3-hydroxy-propanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3R)-3-cyclopentyl-3-hydroxy-propanenitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar structure but lacks the hydroxy and nitrile groups.

    Cyclopentanone: Contains a ketone group instead of the hydroxy and nitrile groups.

    Cyclopentyl carboxylic acid: Contains a carboxylic acid group instead of the nitrile group.

Uniqueness

(3R)-3-cyclopentyl-3-hydroxy-propanenitrile is unique due to the presence of both a hydroxy and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and research applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3R)-3-cyclopentyl-3-hydroxypropanenitrile

InChI

InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2/t8-/m1/s1

InChI Key

RNCFMUGYSVLAHZ-MRVPVSSYSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)O

Canonical SMILES

C1CCC(C1)C(CC#N)O

Origin of Product

United States

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